molecular formula C16H26N2O2 B3920404 N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide

N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B3920404
M. Wt: 278.39 g/mol
InChI Key: YARNAKYZVOOBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide, also known as AC-262,356, is a synthetic androgen receptor modulator (SARM) that has gained attention in the scientific community for its potential use in the treatment of various diseases. This compound is currently being researched for its ability to selectively target androgen receptors, which could lead to improved therapies for conditions such as osteoporosis, muscle wasting, and prostate cancer.

Mechanism of Action

N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide works by selectively targeting androgen receptors in the body. Androgen receptors are proteins that are involved in the regulation of various physiological processes, including muscle growth, bone density, and prostate function. By selectively targeting these receptors, N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide is able to exert its effects on these processes without affecting other parts of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide are still being studied, but early research suggests that this compound has a number of potential benefits. In addition to its effects on muscle and bone, N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide is that it is highly selective for androgen receptors, which means that it is less likely to cause unwanted side effects than other compounds that target these receptors. However, one limitation of N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide is that its long-term effects on the body are not yet fully understood.

Future Directions

There are several potential future directions for research on N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the use of this compound in the treatment of prostate cancer, as androgen receptors play a key role in the development of this disease. Another area of research could focus on the potential use of N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide in the treatment of other conditions that are associated with muscle wasting, such as chronic obstructive pulmonary disease (COPD) and heart failure. Additionally, further research is needed to better understand the long-term effects of N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide on the body.

Scientific Research Applications

N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that this compound was able to increase muscle mass and strength in rats, suggesting that it could be used to treat muscle wasting conditions such as sarcopenia. Another study found that N-allyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide was effective in preventing bone loss in ovariectomized rats, indicating that it could be used to treat osteoporosis.

properties

IUPAC Name

1-(cyclohexylmethyl)-6-oxo-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-2-10-17-16(20)14-8-9-15(19)18(12-14)11-13-6-4-3-5-7-13/h2,13-14H,1,3-12H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARNAKYZVOOBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCC(=O)N(C1)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-6-oxo-N-prop-2-enylpiperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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